molecular formula C19H22N4O5 B2922809 ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate CAS No. 1286719-18-3

ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate

Cat. No.: B2922809
CAS No.: 1286719-18-3
M. Wt: 386.408
InChI Key: ZAJWQYTXGATTLC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, an oxazole ring, and benzamido groups, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of β-hydroxy amides to form the oxazole ring, followed by the introduction of the benzamido group through amide bond formation. The piperidine ring is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Catalysts such as metal catalysts and nanocatalysts are often employed to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido and oxazole groups can form hydrogen bonds and other interactions with target proteins, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminooxazole-4-carboxylate: A simpler oxazole derivative with similar structural features.

    Benzoxazole derivatives: Compounds with a benzoxazole ring, which share some chemical properties with the target compound.

    Indole derivatives: Heterocyclic compounds with a similar aromatic ring system.

Uniqueness

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, an oxazole ring, and benzamido groups. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[(2-benzamido-1,3-oxazole-4-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-2-27-19(26)23-10-8-14(9-11-23)20-17(25)15-12-28-18(21-15)22-16(24)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJWQYTXGATTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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